molecular formula C9H8N2O2 B13208326 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B13208326
M. Wt: 176.17 g/mol
InChI Key: VDDIFXHSEAIOCY-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a carboxylic acid group attached at the 8th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • Pyridine-3-carboxylic acid

Comparison: Compared to these similar compounds, 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of a methyl group at the 3rd position and a carboxylic acid group at the 8th position may enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-methylimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-5-10-8-7(9(12)13)3-2-4-11(6)8/h2-5H,1H3,(H,12,13)

InChI Key

VDDIFXHSEAIOCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=CC=C2C(=O)O

Origin of Product

United States

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